molecular formula C16H11BrFNO5S B8628122 5-Bromo-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid

5-Bromo-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid

Cat. No.: B8628122
M. Wt: 428.2 g/mol
InChI Key: ZUSGVKWOCGGFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C16H11BrFNO5S and its molecular weight is 428.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H11BrFNO5S

Molecular Weight

428.2 g/mol

IUPAC Name

5-bromo-2-(4-fluorophenyl)-6-(methanesulfonamido)-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C16H11BrFNO5S/c1-25(22,23)19-12-7-13-10(6-11(12)17)14(16(20)21)15(24-13)8-2-4-9(18)5-3-8/h2-7,19H,1H3,(H,20,21)

InChI Key

ZUSGVKWOCGGFKZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)OC(=C2C(=O)O)C3=CC=C(C=C3)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-bromo-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate (53 g, 0.23 mol) in dioxane/H2O (5/1, 600 mL) was added LiOH.H2O (25 g, 1.17 mol), and the mixture was stirred at 100° C. for 3 hours. After concentrated, the resulting residue was dissolved in H2O, 1 N HCl was added until pH reached 3, and the mixture was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and filtered. The solvent was removed to provide the product of 5-bromo-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid (48 g, yield: 96%). 1H-NMR (DMSO-d6, 400 MHz) δ 13.49 (s, 1H), 9.67 (s, 1H), 8.30 (s, 1H), 8.12˜8.17 (m, 2H), 7.87 (s, 1H), 7.45˜7.50 (m, 2H), 3.16 (s, 3H). MS (M+H)+: 428/430.
Name
ethyl 5-bromo-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate
Quantity
53 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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